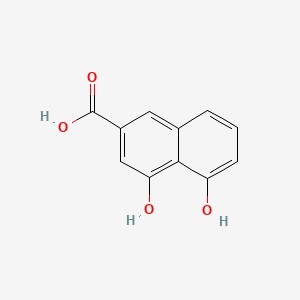

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. It is a white or slightly yellow solid with a distinctive aromatic odor. This compound is soluble in solvents such as acetone, chloroform, methanol, and ethanol .

作用機序

Target of Action

4,5-Dihydroxy-2-naphthoic acid (DHNA) primarily targets the AcrAB-TolC multidrug efflux pump in Escherichia coli . This pump plays a crucial role in the inherent organic solvent tolerance of E. coli . DHNA increases the expression level of this pump . It also targets the transcription activation proteins MarA, SoxS, and Rob, which control the expression of the marA/soxS/rob regulon genes, including acrAB and tolC .

Mode of Action

DHNA interacts with its targets to increase their expression levels . For instance, it increases the expression level of the AcrAB-TolC multidrug efflux pump . It also increases the promoter activity of marA and soxS .

Biochemical Pathways

DHNA is involved in the menaquinone biosynthetic pathway in various microorganisms . It is an intermediate in this pathway . It is also involved in the oxidation of hydroxynaphthoic acids . For instance, it is converted from 1-, 3-, and 6-hydroxy-2-naphthoic acids by the bacterial P450 monooxygenase CYP199A2 .

Pharmacokinetics

It is known that dhna is a bacterial-derived metabolite . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties may depend on the characteristics of the bacteria that produce it.

Result of Action

The action of DHNA results in increased organic solvent tolerance in E. coli . This is beneficial for the bioproduction of various valuable chemicals . DHNA also stimulates the growth of bifidobacteria , which can improve conditions in the human intestine .

Action Environment

The action, efficacy, and stability of DHNA can be influenced by environmental factors. For instance, the presence of organic solvents can affect the organic solvent tolerance of E. coli . .

生化学分析

Biochemical Properties

4,5-Dihydroxy-2-naphthoic acid plays a crucial role in biochemical reactions. It is an intermediate in the menaquinone biosynthetic pathway in various microorganisms . It interacts with enzymes such as Cytochrome P450 CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris, which exhibits oxidation activity towards hydroxynaphthoic acids . The nature of these interactions involves the regioselective oxidation of hydroxynaphthoic acids .

Cellular Effects

The effects of 4,5-dihydroxy-2-naphthoic acid on cells and cellular processes are diverse. For instance, it has been reported to stimulate the growth of bifidobacteria, thus improving conditions in the human intestine . It also exhibits anti-tumorigenic potential, reducing the colony-forming abilities of certain cancer cell lines .

Molecular Mechanism

At the molecular level, 4,5-dihydroxy-2-naphthoic acid exerts its effects through various mechanisms. It is involved in the oxidation of 2-naphthoic acid to 7- and 8-hydroxy-2-naphthoic acids, a process catalyzed by CYP199A2 . This interaction with biomolecules leads to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

The effects of 4,5-dihydroxy-2-naphthoic acid can vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, it is known that the compound exhibits anti-cancer effects in prostate cancer cell lines .

Metabolic Pathways

4,5-Dihydroxy-2-naphthoic acid is involved in the menaquinone biosynthetic pathway in various microorganisms . It interacts with enzymes such as Cytochrome P450 CYP199A2 in the process of oxidation .

準備方法

The preparation of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- typically involves chemical synthesis. One common method is the acid-catalyzed reaction of 2-naphthol with benzaldehyde to form 2-naphthyl-1,2-diphenylmethanone, which is then hydrolyzed under basic conditions to yield the target compound . This process involves the following steps:

Acid-Catalyzed Reaction: 2-naphthol reacts with benzaldehyde in the presence of an acid catalyst to form 2-naphthyl-1,2-diphenylmethanone.

Base-Catalyzed Hydrolysis: The intermediate product is then hydrolyzed using a base to produce 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-.

化学反応の分析

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo electrophilic substitution reactions, where hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- has several scientific research applications:

Chemistry: It is used as a reagent and catalyst in organic synthesis.

Biology: It can be used in biochemical assays and studies involving enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

類似化合物との比較

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- can be compared with other similar compounds such as:

2-Naphthoic acid: Similar in structure but lacks the hydroxy groups at positions 4 and 5.

1,4-Dihydroxy-2-naphthoic acid: Similar but with hydroxy groups at different positions.

2-Naphthaleneacetic acid: Contains an acetic acid group instead of a carboxylic acid group. The presence of hydroxy groups at specific positions in 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- makes it unique and influences its chemical reactivity and applications.

生物活性

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- (commonly referred to as DHNA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

DHNA primarily targets the AcrAB-TolC multidrug efflux pump in Escherichia coli, enhancing the organism's tolerance to organic solvents. This interaction leads to increased expression levels of the efflux pump, facilitating a better survival rate in hostile environments. Additionally, DHNA is involved in the menaquinone biosynthetic pathway , which is crucial for various microbial functions.

Biochemical Pathways

- Menaquinone Biosynthesis : DHNA serves as an intermediate in the menaquinone biosynthetic pathway across different microorganisms, highlighting its role in essential metabolic processes.

- Apoptosis Induction : Studies have shown that DHNA can induce apoptosis in human keratinocyte cell lines (HaCaT cells) through mechanisms such as DNA fragmentation and phosphatidylserine externalization. This suggests potential applications in treating conditions like psoriasis and certain cancers .

Anticancer Properties

Recent studies indicate that DHNA exhibits anti-cancer effects , particularly against prostate cancer cell lines. Pre-clinical data suggest that it may inhibit tumor growth and metastasis, positioning it as a candidate for further investigation in cancer therapeutics .

Table 1: Summary of Anticancer Effects of DHNA

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Prostate Cancer | Varies | Inhibition of growth and spread |

| HaCaT Cells | 30-120 | Induction of apoptosis |

Anti-inflammatory Activity

DHNA has been shown to bind to the aryl hydrocarbon receptor (AhR) , exhibiting anti-inflammatory properties. This activity has been confirmed through studies involving mouse colonic cells and human colon cancer cells, where DHNA significantly induced the expression of AhR-responsive genes .

Case Studies

- Apoptosis in Keratinocytes : A study demonstrated that treatment with DHNA resulted in increased apoptosis markers in HaCaT cells. The assessment included cell cycle analysis and DNA fragmentation assays, confirming its pro-apoptotic effects .

- Microbial Interactions : Research involving Propionibacterium freudenreichii showed enhanced production of DHNA under specific growth conditions, indicating its potential role in microbial metabolism and interactions within gut microbiota .

Pharmacokinetics

DHNA is recognized as a bacterial-derived metabolite with implications for pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles that are influenced by environmental factors such as solvent presence.

特性

IUPAC Name |

4,5-dihydroxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQACEHKQPSVTNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。